molecular formula C22H19N7O3 B2693548 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207047-23-1

6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2693548
CAS No.: 1207047-23-1
M. Wt: 429.44
InChI Key: NEDDDDSVVSAXHC-UHFFFAOYSA-N
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Description

The compound 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidin-7-one core. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethylphenyl group, linked via a methyl group to the triazolo-pyrimidinone scaffold.
  • A 4-methoxyphenyl substituent at position 3 of the triazolo-pyrimidinone system.

The 1,2,4-oxadiazole moiety is often utilized in drug design for its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-3-14-4-6-15(7-5-14)20-24-18(32-26-20)12-28-13-23-21-19(22(28)30)25-27-29(21)16-8-10-17(31-2)11-9-16/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDDDDSVVSAXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, including the formation of the oxadiazole and triazolopyrimidine rings One common approach is to start with the appropriate substituted benzaldehyde and react it with hydrazine to form the hydrazone intermediate This intermediate is then cyclized with cyanogen bromide to form the oxadiazole ring The resulting oxadiazole is further reacted with a substituted phenylhydrazine to form the triazolopyrimidine ring system

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s aromatic and heterocyclic nature may contribute to its use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s heterocyclic rings and functional groups may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the oxadiazole and triazolo-pyrimidinone rings. Key examples include:

Compound ID Substituents on Oxadiazole Substituents on Triazolo-Pyrimidinone Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethylphenyl 4-Methoxyphenyl ~463 (estimated) Moderate lipophilicity due to ethyl and methoxy groups
CAS 1040639-91-5 3,4-Dimethoxyphenyl 3-Fluorophenylmethyl 463.43 Increased H-bond acceptors (10 vs. 8); fluorophenyl enhances electronegativity
CAS 1207015-11-9 3,4-Dimethylphenyl 4-Fluorophenylmethyl ~447 (estimated) Higher lipophilicity (methyl vs. methoxy); fluorophenyl improves bioavailability
Compound 4f N/A (cyclopenta-pyrido core) 4-Methoxyphenylmethylene N/A Extended π-system may enhance DNA intercalation

Key Observations:

  • Substituent Effects on Solubility: Methoxy groups (e.g., in the target compound and CAS 1040639-91-5) improve hydrophilicity compared to ethyl or methyl groups (CAS 1207015-11-9) .
  • Electron-Withdrawing Groups: Fluorine substituents (CAS 1040639-91-5 and 1207015-11-9) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Characterization

  • NMR and IR: All compounds are characterized by ¹H/¹³C NMR (confirming substituent integration) and IR (identifying carbonyl stretches at ~1700 cm⁻¹ for oxadiazole and triazolo-pyrimidinone) .
  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., CAS 1040639-91-5: m/z 463.43 ).

Biological Activity

The compound 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure comprising multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and triazole moieties is particularly significant as these structures are often associated with antimicrobial and anticancer properties.

Structural Formula

C22H20N4O2\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}_2

The biological activity of this compound is believed to stem from its interaction with specific molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological responses. Notably, the oxadiazole group has been linked to enhanced lipophilicity, facilitating cellular uptake and interaction with targets such as thymidylate synthase (TS), which plays a crucial role in DNA synthesis .

Antimicrobial Activity

Recent studies indicate that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The synthesized derivatives showed higher efficacy against gram-positive bacteria compared to gram-negative strains. Specific compounds demonstrated effective inhibition against Bacillus cereus and Bacillus thuringiensis .
  • Antifungal Activity : The compound's structure allows it to disrupt fungal cell membranes, though specific data on this compound's antifungal efficacy is limited.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cytotoxicity Tests : In vitro studies using cancer cell lines such as HCT116 and MCF7 revealed promising results. The compound exhibited IC50 values indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action in Cancer Cells : Flow cytometry analyses indicated that the compound could induce cell cycle arrest at the G1 phase and trigger apoptosis via increased caspase activity .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study highlighted that derivatives similar to this compound displayed significant antibacterial activity with IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
  • Anticancer Efficacy : Another research effort focused on evaluating the compound's effect on various cancer cell lines. Results indicated that certain derivatives had IC50 values lower than those of established drugs like doxorubicin, showcasing their potential as new anticancer agents .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against gram-positive bacteria
AnticancerModerate cytotoxicity in HCT116 and MCF7 cells
MechanismInduces apoptosis via caspase activation

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